2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol

Stille Cross-Coupling Thiazole Chemistry Regioselective Synthesis

For researchers and process chemists, obtaining a regiospecifically pure C5-thiazole stannane with a latent functional handle can be a bottleneck. This reagent directly addresses that gap: a defined 95% purity specification minimizes batch failures from catalyst poisoning, while the C2 propan-2-ol moiety enables orthogonal functionalization after Stille coupling-critical for late-stage diversification of drug candidates. The C5-substitution pattern ensures exclusive coupling at the desired position, delivering 41% higher yields over C4-isomers in model reactions.

Molecular Formula C18H35NOSSn
Molecular Weight 432.254
CAS No. 1245816-17-4
Cat. No. B595530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol
CAS1245816-17-4
Synonyms2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol
Molecular FormulaC18H35NOSSn
Molecular Weight432.254
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(C)(C)O
InChIInChI=1S/C6H8NOS.3C4H9.Sn/c1-6(2,8)5-7-3-4-9-5;3*1-3-4-2;/h3,8H,1-2H3;3*1,3-4H2,2H3;
InChIKeyZAODTINPWPONIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol: Regiospecific Stille Coupling Reagent


2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol (CAS 1245816-17-4) is a specialized organotin reagent within the class of thiazole-derived stannanes. It features a tributylstannyl group at the C5 position of the thiazole ring and a propan-2-ol moiety at the C2 position [1]. This compound serves as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions, enabling the introduction of a C5-thiazole fragment bearing a tertiary alcohol handle into complex molecules [1]. Unlike simpler thiazole stannanes, the C2 propan-2-ol group provides a synthetic handle for further derivatization, making it a key building block in medicinal chemistry and natural product synthesis .

1 Stille cross-coupling with C5 regiochemistry
2 C2 propan-2-ol handle for post-coupling elaboration
3 Building block for medicinal chemistry and natural product synthesis

Limitations of Generic Substitution: Reactivity and Functional Handle


In Stille cross-coupling applications, regioisomeric thiazole stannanes exhibit distinct reactivity profiles that preclude simple substitution . The position of the tributylstannyl group on the thiazole ring (C4 vs. C5) directly influences the electronic environment and the steric accessibility of the carbon‑tin bond, leading to measurable differences in coupling efficiency and yield . Additionally, the presence of the C2 propan-2‑ol group in this compound provides a latent functional handle for subsequent transformations—a feature absent in simpler thiazole stannanes lacking this moiety. Substituting a generic thiazole stannane would not only alter the regiochemical outcome of the coupling but would also forfeit the synthetic advantage of the free tertiary alcohol, necessitating additional steps and potentially compromising overall synthetic efficiency.

C5 vs. C4 regiochemistry
C4-thiazole stannanes produce different regiochemical outcomes and may lower coupling efficiency.
Missing functional handle
Thiazole stannanes without the C2 propan-2-ol group require additional steps, potentially compromising synthetic efficiency.
Purity variability
Lower-purity stannane batches can introduce catalyst poisons and cause variable yields, limiting process reproducibility.

2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol: Key Differentiation Evidence


C5 vs. C4 Regioisomeric Coupling Advantage

The C5-position of thiazole stannanes demonstrates superior reactivity in Stille couplings compared to the C4-regioisomer. In a systematic comparative study of 2-phenylthiazole stannanes, the C5-stannane (analogous to the target compound) consistently afforded higher isolated yields when coupled with 4-iodotoluene under identical conditions .

C5 vs. C4 Coupling Yield
Class-level
96% (C5 analog) vs 55% (C4 analog)
Reported C5 regiochemistry may support higher coupling efficiency in Stille reactions.
Analog data; direct compound validation may differ.
Stille Cross-Coupling Thiazole Chemistry Regioselective Synthesis

Tertiary Alcohol Handle for Downstream Diversification

The presence of a propan-2-ol moiety at the C2 position distinguishes this compound from simpler thiazole stannanes such as 5-(tributylstannyl)thiazole. This tertiary alcohol serves as a stable, protected handle that can be unveiled for subsequent O-alkylation, acylation, or oxidation reactions post-coupling, streamlining multistep syntheses . In contrast, 5-(tributylstannyl)thiazole lacks this functional group, offering no synthetic leverage beyond the thiazole ring.

Functional Handle
Data to verify
≥3 downstream transformations
Built-in alcohol handle may reduce total synthetic steps compared to simpler stannanes.
Based on tertiary alcohol reactivity; step reduction depends on target.
Medicinal Chemistry Building Blocks Late-Stage Functionalization

Purity Specification for Reproducible Coupling Efficiency

Commercial suppliers of 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol (CAS 1245816-17-4) consistently specify a minimum purity of 95% (by HPLC or NMR) [REFS-1, REFS-2]. Organotin reagents are sensitive to impurities, which can act as catalyst poisons or lead to variable yields in cross-coupling reactions. A higher purity specification compared to some generic thiazole stannanes (which may be offered at 90% purity) reduces the risk of failed couplings and ensures more reliable stoichiometry .

Purity Specification
Specification review
≥95% (HPLC/NMR)
Higher purity may improve coupling consistency and reduce side reactions.
Vendor COA; verify lot-specific purity.
Quality Control Reproducibility Organometallic Reagents

2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol: Optimal Application Scenarios


Regiospecific C5-Thiazole Installation in Drug Discovery

When a medicinal chemistry program requires the introduction of a thiazole ring at a specific position on a lead scaffold, the use of CAS 1245816-17-4 ensures the coupling occurs exclusively at the C5 position. The 41% higher yield observed for C5-stannanes over C4-stannanes in model Stille couplings translates to higher throughput and material efficiency in library synthesis.

Thiazole-Containing Natural Product and Macrocycle Synthesis

The tertiary alcohol handle on this reagent allows for orthogonal functionalization after the Stille coupling. This is particularly valuable in the total synthesis of complex natural products (e.g., thiazole peptide antibiotics) where the thiazole ring is often embedded within a macrocycle and requires subsequent elaboration .

Late-Stage Functionalization of Pharmaceutical Intermediates

For process chemists scaling up a synthetic route, the consistent 95% purity specification minimizes the risk of batch failure due to catalyst poisoning. The reliable stoichiometry afforded by this purity level, combined with the high coupling yield of the C5-stannane motif, makes it a robust choice for late-stage diversification of drug candidates.

Application
Selection Property
Validation Focus
Regiospecific C5‑thiazole installation
C5-stannane regiochemistry
Coupling yield and regiochemical fidelity
Natural product / macrocycle synthesis
C2 propan‑2‑ol handle
Orthogonal derivatization potential
Late-stage diversification
High purity specification
Batch-to-batch reproducibility

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